molecular formula C19H16N2O6S2 B12186622 N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Cat. No.: B12186622
M. Wt: 432.5 g/mol
InChI Key: XXWXULACFYHBPN-PXNMLYILSA-N
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Description

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroxyphenyl group, a furan ring, and a thiazolidinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dihydroxyphenyl derivative, followed by the introduction of the furan ring and the thiazolidinone moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The furan ring and thiazolidinone moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the dihydroxyphenyl group may yield quinones, while reduction of the furan ring could produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2O6S2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C19H16N2O6S2/c1-20(9-15(24)11-4-5-13(22)14(23)7-11)17(25)10-21-18(26)16(29-19(21)28)8-12-3-2-6-27-12/h2-8,22-23H,9-10H2,1H3/b16-8-

InChI Key

XXWXULACFYHBPN-PXNMLYILSA-N

Isomeric SMILES

CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S

Canonical SMILES

CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=S

Origin of Product

United States

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